Product packaging for Dimethyl 2-fluorosuccinate(Cat. No.:)

Dimethyl 2-fluorosuccinate

Cat. No.: B12833109
M. Wt: 164.13 g/mol
InChI Key: PXKPHERWNIYQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Context of Fluorine in Organic Synthesis and Molecular Engineering

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical research and molecular engineering. beilstein-journals.org Fluorine, being the most electronegative element, imparts unique properties to organic compounds that are often difficult to achieve otherwise. acs.org Its small atomic size, comparable to hydrogen, means it can be substituted for hydrogen with minimal steric disruption. beilstein-journals.orgnih.gov However, the electronic consequences are profound. The strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, enhances the thermal and chemical stability of molecules. wikipedia.org

In medicinal chemistry and agrochemical design, fluorination is a widely used tactic to improve a compound's metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins. beilstein-journals.orgbenthamscience.commdpi.com By strategically placing fluorine atoms, chemists can fine-tune the acidity (pKa) of nearby functional groups, which can significantly alter a molecule's pharmacokinetic profile. benthamscience.commdpi.com The presence of fluorine can lead to increased potency and selectivity of drug candidates. mdpi.com It is estimated that fluorine is present in approximately 20% of all pharmaceuticals and over half of agricultural chemicals, highlighting its critical role in the life sciences. beilstein-journals.orgwikipedia.orgresearchgate.net

Overview of Succinate (B1194679) Derivatives as Synthetic Intermediates

Succinate derivatives, esters and amides of the four-carbon dicarboxylic acid, succinic acid, are versatile and fundamental building blocks in organic synthesis. tandfonline.comsemanticscholar.org Recognized as a key intermediate in the Krebs cycle, succinic acid and its derivatives are readily available and can be sourced from naturally occurring chiral molecules like aspartic acid and malic acid. tandfonline.com Their four-carbon skeleton makes them ideal starting materials for the synthesis of a wide array of more complex molecules, including pharmaceuticals, β-amino acids, and various heterocyclic compounds like γ-butyrolactones. tandfonline.comsemanticscholar.orgrsc.org

A crucial aspect of their utility is the ability to selectively modify one of the two carboxylate groups, allowing for stepwise synthetic transformations. tandfonline.com Furthermore, the generation of vicinal dianions from succinate esters provides a direct route to compounds such as paraconic esters through condensation with aldehydes and ketones. semanticscholar.org The availability of chiral succinate derivatives has also made them invaluable in asymmetric synthesis, enabling the creation of enantiomerically pure products. tandfonline.comresearchgate.net

Research Trajectories for Dimethyl 2-Fluorosuccinate

This compound stands at the intersection of fluorine chemistry and the synthetic utility of succinates. As a monofluorinated ester, it serves as a valuable chiral building block for creating more complex molecules with specific stereochemistry. The presence of the fluorine atom at the α-position to one of the ester groups significantly influences the molecule's reactivity.

Current research focuses on the stereoselective synthesis of fluorinated succinates, including this compound. Asymmetric hydrogenation of fluorinated maleate (B1232345) precursors is a key strategy to produce these compounds with high enantiomeric excess, creating chiral centers with defined configurations. diva-portal.org These chiral fluorinated building blocks are of high interest as precursors for biologically active molecules. For instance, fluorinated amino acids and enzyme inhibitors can be synthesized from such intermediates, where the fluorine atom acts as a stable bioisostere of a hydroxyl group or hydrogen atom, potentially enhancing interaction with biological targets. evitachem.com

Research has also explored the synthesis of related compounds, such as dimethyl threo-2-bromo-3-fluorosuccinate, which shows the utility of halogenated succinates in developing compounds with potential antifungal properties. americanchemicalsuppliers.comacs.org The development of synthetic methods that can efficiently and selectively produce compounds like this compound is crucial for advancing their application in medicinal chemistry and materials science. diva-portal.org

Properties of this compound

PropertyValue
Molecular Formula C₆H₉FO₄
Molecular Weight 164.13 g/mol
CAS Number 344-09-2
Appearance Colorless liquid
Boiling Point 93-94 °C at 13 mmHg
Density 1.259 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9FO4 B12833109 Dimethyl 2-fluorosuccinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-fluorobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKPHERWNIYQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Studies of Dimethyl 2 Fluorosuccinate

Nucleophilic Substitution Reactions at the Fluorine-Bearing Carbon

The carbon atom bonded to fluorine in dimethyl 2-fluorosuccinate is an electrophilic center, susceptible to attack by nucleophiles. The fluorine atom, being a moderately good leaving group, can be displaced under suitable conditions. The outcome of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Common nucleophiles for these substitution reactions include alkoxides, thiolates, and amines. The reaction generally proceeds via an SN2 mechanism, leading to an inversion of configuration at the stereocenter, if the starting material is chiral.

Table 1: Examples of Nucleophilic Substitution Reactions (Note: This table is illustrative and based on the general reactivity of α-fluoroesters. Specific experimental data for this compound may vary.)

NucleophileReagent ExampleProduct Type
AlkoxideSodium methoxideDimethyl 2-methoxysuccinate
ThiolateSodium thiophenoxideDimethyl 2-(phenylthio)succinate
AmineAmmoniaDimethyl 2-aminosuccinate

Elimination Reactions (e.g., Hydrogen Fluoride (B91410) Elimination)

In the presence of a base, this compound can undergo an elimination reaction to form dimethyl fluorofumarate or dimethyl fluoromaleate. This dehydrofluorination process involves the removal of a proton from the carbon adjacent to the fluorine-bearing carbon and the subsequent expulsion of the fluoride ion. The stereochemical outcome of the elimination (E or Z isomer) is dependent on the reaction conditions and the stereochemistry of the starting material. Strong, non-nucleophilic bases are typically employed to favor elimination over substitution.

Ester Functionalization and Derivatization Reactions

The two methyl ester groups in this compound are amenable to a variety of transformations, providing a handle for further molecular elaboration. These reactions are characteristic of esters and are generally not directly influenced by the fluorine atom, although its electron-withdrawing nature can affect reaction rates.

Key derivatization reactions include:

Hydrolysis: Treatment with aqueous acid or base will hydrolyze one or both ester groups to the corresponding carboxylic acid(s), yielding 2-fluorosuccinic acid or its mono-methyl ester.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl groups for other alkyl or aryl groups.

Amidation: Amines can react with the esters, typically at elevated temperatures or with activation, to form the corresponding amides.

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride. This would lead to the formation of 2-fluorobutane-1,4-diol.

Carbon-Carbon Bond Forming Transformations

While the saturated backbone of this compound itself is not directly involved in many carbon-carbon bond-forming reactions, its elimination product, dimethyl 2-fluorofumarate, is an excellent Michael acceptor. The electron-withdrawing fluorine atom and the two ester groups activate the double bond for conjugate addition by a wide range of carbon nucleophiles.

Table 2: Michael Addition Reactions with Dimethyl 2-Fluorofumarate (Note: This table is illustrative and based on the expected reactivity of the Michael acceptor.)

Michael Donor (Nucleophile)Product Type
Enolates (from ketones, esters)Substituted fluorosuccinate derivatives
Organocuprates (Gilman reagents)Alkylated fluorosuccinate derivatives
Grignard reagents (in the presence of Cu salts)Alkylated fluorosuccinate derivatives
Malonates and other stabilized carbanionsFunctionalized fluorosuccinate derivatives

Reductive Transformations

The reduction of this compound can target either the ester functionalities or potentially the carbon-fluorine bond. As mentioned in section 3.3, strong hydridic reducing agents will reduce the esters to alcohols.

Of significant interest is the reductive transformation of the corresponding unsaturated analogue, dimethyl 2-fluorofumarate. Biocatalytic reductions using ene-reductases have been shown to be highly effective for the asymmetric reduction of similar unsaturated succinates. This approach could provide a route to enantiomerically enriched this compound.

Stereochemical Outcomes in Reaction Pathways

The stereochemistry of reactions involving this compound is of paramount importance, particularly when a chiral product is desired.

Nucleophilic Substitution: As previously noted, SN2 reactions at the fluorine-bearing carbon proceed with inversion of configuration.

Elimination Reactions: The stereochemistry of the starting material will influence the geometry of the resulting alkene (E or Z isomer) in E2 reactions.

Michael Addition: The addition of a nucleophile to dimethyl 2-fluorofumarate creates a new stereocenter. The stereochemical outcome of this addition can often be controlled through the use of chiral catalysts or auxiliaries.

Biocatalytic Reduction: The use of stereoselective enzymes, such as certain ene-reductases, can lead to the formation of a specific enantiomer of the product with high enantiomeric excess.

The ability to control the stereochemical outcome of these transformations is crucial for the synthesis of biologically active molecules and other advanced materials.

Stereochemical Aspects and Chiral Recognition in Dimethyl 2 Fluorosuccinate Systems

Chirality of Dimethyl 2-Fluorosuccinate and its Stereoisomers

This compound possesses two stereocenters, at the C2 and C3 positions of the succinate (B1194679) backbone. The presence of these two chiral centers means that the molecule can exist as a maximum of 2n stereoisomers, where n is the number of stereocenters. libretexts.org In this case, there are 22 = 4 possible stereoisomers. These stereoisomers consist of two pairs of enantiomers.

The four stereoisomers are:

(2R, 3R)-dimethyl 2-fluorosuccinate

(2S, 3S)-dimethyl 2-fluorosuccinate

(2R, 3S)-dimethyl 2-fluorosuccinate

(2S, 3R)-dimethyl 2-fluorosuccinate

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between any of the other pairings, for instance (2R, 3R) and (2R, 3S), is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. msu.edu

Table 1: Stereoisomers of this compound

Stereoisomer Relationship to (2R, 3R)
(2S, 3S) Enantiomer
(2R, 3S) Diastereomer
(2S, 3R) Diastereomer

Methods for Determination of Absolute and Relative Configuration

The precise three-dimensional arrangement of atoms in the stereoisomers of this compound can be determined using several analytical techniques. These methods are crucial for characterizing the specific stereoisomer and understanding its chemical and biological properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD))

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. These methods are particularly useful for determining the absolute configuration of enantiomers in solution.

Circular Dichroism (CD): This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is characteristic of a particular enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of known compounds.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule based on its vibrational transitions.

Electronic Circular Dichroism (ECD): ECD is similar to CD but operates in the ultraviolet-visible region of the electromagnetic spectrum, providing information about the electronic transitions within a chiral molecule.

X-ray Crystallography for Enantiopure Compounds

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org For an enantiopure sample of a this compound stereoisomer that can be crystallized, single-crystal X-ray diffraction can provide an unambiguous determination of its absolute configuration. nih.govmdpi.com The diffraction pattern of X-rays passing through the crystal lattice allows for the precise mapping of atomic positions, revealing the exact spatial arrangement of the fluorine atom and other substituents. nih.gov This method is considered the gold standard for absolute configuration determination, provided a suitable single crystal can be obtained. nih.gov

Diastereoselective and Enantioselective Processes in Fluorosuccinate Chemistry

The synthesis of specific stereoisomers of this compound requires the use of stereoselective chemical reactions. These processes can be either diastereoselective, favoring the formation of one diastereomer over another, or enantioselective, favoring the formation of one enantiomer over its mirror image.

Diastereoselective and enantioselective approaches are critical in modern organic synthesis, particularly for producing chiral molecules with desired biological activities. nih.gov The synthesis of fluorinated compounds often employs strategies that introduce the fluorine atom with high stereocontrol. researchgate.net For fluorosuccinate derivatives, synthetic routes may involve the stereoselective fluorination of a succinate precursor or the use of chiral starting materials that guide the stereochemical outcome of the reaction. While specific documented syntheses for this compound were not found in the provided search results, the principles of asymmetric synthesis are broadly applicable.

Stereochemical Control by Fluorine Atom

The presence of a fluorine atom in a molecule can significantly influence its stereochemistry and reactivity. nih.govacs.org This is due to a combination of steric and electronic effects. The small size and high electronegativity of fluorine can alter the conformational preferences of the molecule and influence the stereochemical outcome of reactions at or near the fluorine-bearing carbon. nih.gov

In the case of this compound, the fluorine atom can exert stereochemical control in several ways:

Conformational Effects: The gauche effect, an electrostatic interaction that can favor a gauche arrangement of electronegative substituents, may influence the preferred conformation of the molecule around the C2-C3 bond. nih.gov This can impact the reactivity of the molecule and the stereochemical course of subsequent reactions.

Inductive Effects: The strong electron-withdrawing nature of the fluorine atom can influence the acidity of adjacent protons and the reactivity of nearby functional groups, which can in turn affect the stereoselectivity of reactions.

Steric Effects: While fluorine is relatively small, it can still exert steric hindrance that directs incoming reagents to attack from the less hindered face of the molecule, leading to a specific stereochemical outcome. acs.org

The unique properties of the fluorine atom are often exploited in the design of stereoselective syntheses of fluorinated organic compounds. chemistry-chemists.comnih.gov

Computational and Theoretical Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organofluorine compounds. These methods provide a detailed understanding of how the introduction of a highly electronegative fluorine atom influences the geometry, electronic structure, and reactivity of ester molecules.

The introduction of a fluorine atom at the α-position to an ester group significantly influences the molecule's conformational preferences. Theoretical studies on related fluorinated esters indicate that the gauche effect plays a crucial role in determining the most stable conformers. This effect describes the tendency of a molecule to adopt a conformation where the fluorine atom is gauche (at a 60° dihedral angle) to an adjacent electron-withdrawing group, such as a carbonyl group.

For a molecule like dimethyl 2-fluorosuccinate, a conformational search would likely reveal several low-energy conformers. The relative energies of these conformers are determined by a balance of steric and electronic effects, including the aforementioned gauche effect, as well as dipole-dipole interactions between the C-F bond and the two ester groups. The optimized geometries would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformations.

Table 1: Predicted Conformational Data for a Generic α-Fluoro Dicarboxylic Ester based on Analogous Compounds

Conformer Dihedral Angle (F-C-C=O) Relative Energy (kcal/mol) Key Interactions
Gauche I ~60° 0.00 Gauche effect stabilization
Gauche II ~-60° ~0.1-0.5 Gauche effect stabilization

Note: This table is illustrative and based on general principles observed in related fluorinated esters. Actual values for this compound would require specific calculations.

The electronic structure of this compound is heavily influenced by the high electronegativity of the fluorine atom. This leads to a significant polarization of the C-F bond, which in turn affects the electron distribution throughout the molecule. Molecular orbital (MO) analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is critical for understanding the molecule's reactivity.

The HOMO is typically localized on the oxygen atoms of the ester groups, while the LUMO is often associated with the π* orbitals of the carbonyl groups. The presence of the fluorine atom lowers the energy of both the HOMO and LUMO, which can impact the molecule's susceptibility to nucleophilic and electrophilic attack. A lower LUMO energy, for instance, would make the molecule more susceptible to nucleophilic attack at the carbonyl carbons.

Table 2: Predicted Electronic Properties for a Generic α-Fluoro Dicarboxylic Ester based on Analogous Compounds

Property Predicted Value/Observation Implication for Reactivity
HOMO Energy Lowered by fluorine substitution Reduced nucleophilicity
LUMO Energy Lowered by fluorine substitution Increased electrophilicity at carbonyl carbons
C-F Bond Highly polarized Site for potential interactions

Note: This table presents expected trends based on studies of similar fluorinated compounds. Specific energy values would require DFT calculations for this compound.

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. For ¹⁹F NMR, the chemical shift is highly sensitive to the local electronic environment. Theoretical calculations can help in assigning the signals in the experimental spectrum and can provide insights into the conformational equilibrium in solution. The quality of these predictions is highly dependent on the chosen level of theory and the inclusion of solvent effects. mdpi.com

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the infrared spectrum. For this compound, characteristic peaks would include the C=O stretching frequencies of the ester groups and the C-F stretching frequency. The positions of these peaks can be influenced by the molecular conformation and intermolecular interactions.

Chiroptical Properties: Since this compound is a chiral molecule, computational methods can be used to predict its chiroptical properties, such as optical rotation and electronic circular dichroism (ECD). These predictions are crucial for determining the absolute configuration of the molecule. The calculated chiroptical properties of different enantiomers can be compared with experimental data to assign the correct stereochemistry.

Table 3: Predicted Spectroscopic Data for a Generic α-Fluoro Dicarboxylic Ester based on Analogous Compounds

Spectroscopic Parameter Predicted Feature
¹⁹F NMR Chemical Shift Highly sensitive to conformation and solvent
¹³C NMR Chemical Shift Downfield shift for the carbon attached to fluorine
IR C=O Stretching Frequency Shifted to higher wavenumbers due to the inductive effect of fluorine
IR C-F Stretching Frequency Strong absorption in the 1000-1100 cm⁻¹ region

Note: These are general predictions based on the known effects of fluorine substitution in similar molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to elucidate the mechanisms of reactions involving this compound. For example, in a Michael addition reaction where dimethyl fluoromalonate acts as a nucleophile, DFT studies have been used to identify the stereodetermining step. nih.govacs.org A similar approach could be applied to reactions involving this compound to understand the transition state geometries, activation energies, and the origins of stereoselectivity. Such studies provide a molecular-level understanding of the reaction pathway and can guide the development of new synthetic methods.

Molecular Dynamics Simulations

Chemoinformatics and Machine Learning Applications in Fluorine Chemistry Prediction

The fields of chemoinformatics and machine learning are increasingly being applied to predict the properties and activities of fluorinated compounds. researchgate.net Machine learning models can be trained on datasets of known fluorinated molecules to predict various properties, such as toxicity, solubility, and biological activity, for new compounds like this compound. researchgate.net These predictive models can accelerate the drug discovery process by identifying promising candidates for further experimental investigation. For example, models have been developed to predict the toxicity of carboxylic acids based on molecular descriptors. researchgate.net Similar approaches could be adapted for fluorinated esters to assess their potential toxicological profiles.

Applications of Dimethyl 2 Fluorosuccinate and Fluorinated Succinate Scaffolds in Fundamental Research

Strategic Building Blocks in Complex Organic Synthesis

The unique structural features of dimethyl 2-fluorosuccinate, including its stereogenic center bearing a fluorine atom, make it a valuable chiral building block for the synthesis of more complex, stereochemically defined molecules. The fluorine atom can exert significant stereoelectronic effects, influencing the reactivity and conformation of adjacent functional groups. This control allows chemists to guide the outcomes of stereoselective reactions, facilitating the construction of intricate molecular architectures. While specific, high-yield pathways for major pharmaceutical intermediates originating directly from this compound are not extensively documented in broad literature, its potential is recognized in the synthesis of fluorinated analogues of natural products and other biologically active compounds where the introduction of a single fluorine atom can enhance metabolic stability or binding affinity.

Development of Fluorinated Polymers and Advanced Materials

Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and unique surface properties like low surface energy. mdpi.com The synthesis of novel fluoropolymers often involves the polymerization of fluorinated vinyl monomers or polyaddition reactions. dntb.gov.ua this compound can be envisioned as a potential monomer or precursor for creating specialized fluorinated polyesters. Through polycondensation reactions, where the diester functionality reacts with diols, it could be incorporated into polymer backbones.

The presence of the C-F bond in the resulting polymer would be expected to impart modified properties compared to its non-fluorinated counterparts. These modifications could include:

Altered Solubility: Fluorination can modify the solubility profile of polymers, sometimes enabling their dissolution in fluorinated solvents. mdpi.com

Modified Surface Properties: The introduction of fluorine can lower the polymer's surface tension.

While large-scale commercial production of polymers from this compound is not established, its use in research settings allows for the creation of novel materials with tailored properties for applications in specialty coatings, membranes, or advanced composites.

Precursors for Environmentally Relevant Fluorinated Compounds (e.g., Perfluorocarboxylic Acids (PFCAs))

Perfluorocarboxylic acids (PFCAs) are a class of anthropogenic compounds recognized for their persistence, bioaccumulation, and toxicity. nih.gov Regulatory bodies and international conventions have identified that certain fluorinated substances can act as precursors, degrading into environmentally harmful long-chain PFCAs. defra.gov.ukpops.int A key definition of a PFCA precursor is a substance that can degrade or transform to a long-chain PFCA (with a carbon chain length of 9 to 21) and contains a perfluorinated alkyl moiety (CnF2n+1 where n ≥ 8). defra.gov.ukpops.int

The primary assumption in assessing precursors is that chemicals with a perfluorinated carbon chain will degrade to form a mix of PFCAs. The environmental biodegradation of many fluorotelomer alcohols, for example, is expected to result in the release of PFCAs. nih.gov

Based on this established definition, this compound, which contains only a single fluorine atom and not a perfluorinated alkyl chain, is not considered a typical precursor to long-chain PFCAs like perfluorooctanoic acid (PFOA). industrialchemicals.gov.au Its environmental degradation pathway would not be expected to yield the perfluorinated structures that are of primary environmental concern under the Stockholm Convention framework. pops.int However, the study of the environmental fate of any organofluorine compound is relevant to understanding the broader impact of fluorinated chemicals in the environment.

Table 1: Characteristics of Long-Chain PFCA Precursors
CharacteristicDefinition / DescriptionRelevance to this compound
Structural MoietyMust contain a perfluorinated alkyl moiety with the formula CnF2n+1 (where n is typically 8 or greater). defra.gov.ukThis compound does not contain this moiety; it is a monofluorinated compound.
Degradation ProductDegrades or transforms in the environment to long-chain PFCAs (e.g., PFOA, PFNA, PFDA). pops.intThe degradation pathway for this compound is not expected to yield long-chain PFCAs.
Regulatory FocusFocus is on substances that contribute to the environmental load of persistent, bioaccumulative, and toxic PFCAs. nih.govindustrialchemicals.gov.auDoes not fall into the category of concern as a long-chain PFCA precursor.

Probes in Biocatalysis and Enzymatic Pathway Studies

Introducing the fluorinated analogue into an enzymatic system can help elucidate metabolic pathways and reaction mechanisms. For instance, if the enzyme's activity is inhibited, it may suggest that the fluorine atom is positioned at a site critical for catalytic turnover. This inhibition could be due to the high electronegativity of fluorine altering the electronic environment of the active site or by acting as a mimic of a transition state.

Design Elements for Modulating Molecular Interactions and Properties in Chemical Biology

In chemical biology and medicinal chemistry, the strategic incorporation of fluorine is a common tactic to fine-tune a molecule's properties. The fluorine atom in this compound can influence several key parameters:

Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the adjacent carboxylic acid group, making it more acidic.

Conformational Preference: The fluorine atom can engage in specific non-covalent interactions, such as dipole-dipole interactions or weak hydrogen bonds, which can lock the molecule into a preferred conformation. This conformational restriction can be crucial for optimizing binding to a biological target.

Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.

By using fluorinated succinate (B1194679) scaffolds, researchers can systematically study how these fluorine-induced effects modulate interactions with proteins, enzymes, and other biological macromolecules, aiding in the rational design of inhibitors or modulators.

Reagents in Novel Synthetic Transformations

Beyond its role as a building block, this compound can also be employed as a reagent in the development of new synthetic methods. The molecule contains multiple reactive sites: the ester groups, the acidic α-protons, and the carbon-fluorine bond itself. Under specific conditions, the fluorine atom could act as a leaving group or participate in radical reactions. Chemists can explore its reactivity to develop novel fluorination or difunctionalization reactions, where the succinate backbone is used to deliver fluorine and another functional group to a target molecule in a controlled manner. This research expands the toolkit of synthetic organic chemistry, providing new pathways to access valuable organofluorine compounds.

Future Directions and Emerging Research Areas in Dimethyl 2 Fluorosuccinate Chemistry

Sustainable and Green Synthesis Methodologies for Fluorinated Succinates

The chemical industry is increasingly focusing on sustainable and environmentally friendly synthesis methods, and the production of fluorinated compounds like Dimethyl 2-fluorosuccinate is no exception. dovepress.comsciencedaily.comresearchgate.net Traditional fluorination methods often involve harsh reagents and produce significant waste. dovepress.com Consequently, research is actively pursuing greener alternatives. One promising approach is the use of natural surfactants to create more sustainable fluorinated materials. rsc.org Additionally, processes that utilize renewable resources and enzymatic catalysis are being explored to reduce the environmental impact of producing succinic acid and its derivatives. researchgate.net

The development of "click chemistry" also offers a green and efficient route for synthesizing sulfonyl fluorides, with non-toxic by-products, a principle that could be adapted for other fluorinated compounds. sciencedaily.com The use of continuous flow strategies for reactions involving fluorinated gases is another innovative approach that can improve safety and scalability. rsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Fluorinated Compounds

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Reagents Often hazardous (e.g., SbF₃, HF) dovepress.comMilder reagents, enzymatic catalysts, natural surfactants dovepress.comresearchgate.netrsc.org
Solvents Often toxic organic solventsWater, ionic liquids, or solvent-free conditions
By-products Often toxic and in large quantities dovepress.comMinimal and non-toxic by-products (e.g., NaCl, KCl) sciencedaily.com
Energy Consumption Frequently highLower, often at milder temperatures
Atom Economy Can be lowHigh, maximizing incorporation of starting materials
Safety Risks associated with hazardous reagents dovepress.comImproved safety profiles

Development of Novel Catalytic Systems for Fluorosuccinate Transformations

The development of new catalytic systems is crucial for the selective and efficient synthesis and modification of fluorinated molecules. ox.ac.ukrsc.org Research in this area is focused on creating catalysts that can control the regio- and stereoselectivity of fluorination reactions. ox.ac.uk For instance, Hydrogen Bonding Phase Transfer Catalysis (HBPTC) has emerged as a novel concept for asymmetric carbon-nucleophile bond formation, including fluorination. ox.ac.uk This technique utilizes chiral hydrogen bond donor catalysts to transport inorganic fluoride (B91410) salts into solution, enabling the synthesis of enantioenriched fluorinated building blocks. ox.ac.uk

The design of new gold catalysts and bifunctional nanocomposite catalysts for various chemical transformations also highlights the trend towards more efficient and selective catalytic processes. pdx.eduresearchgate.net While not yet specifically applied to this compound, these advanced catalytic strategies hold significant promise for future applications in the synthesis and functionalization of fluorinated succinates. The goal is to develop catalysts that are not only highly active and selective but also robust and recyclable, aligning with the principles of green chemistry.

Advanced Spectroscopic and Analytical Techniques for Detailed Characterization

The precise characterization of fluorinated compounds is essential for understanding their structure, properties, and behavior. Advanced spectroscopic and analytical techniques play a pivotal role in this regard. tezu.ernet.innih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the analysis of organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to simpler and more resolved spectra compared to ¹H NMR. researchgate.net

Modern analytical techniques provide detailed information on the molecular structure and purity of these compounds. tezu.ernet.innih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are routinely used for separation and identification. tezu.ernet.in Furthermore, techniques like X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) can provide valuable information about the surface and bonding characteristics of fluorinated materials. pdx.edu

Table 2: Key Spectroscopic and Analytical Techniques for Fluorinated Compounds

TechniqueInformation ProvidedRelevance to this compound
¹⁹F NMR Information on the chemical environment of fluorine atoms, coupling constants with other nuclei. researchgate.netCrucial for confirming the presence and position of the fluorine atom and for stereochemical analysis.
¹H and ¹³C NMR Information on the carbon-hydrogen framework of the molecule. nih.govProvides a complete structural assignment in conjunction with ¹⁹F NMR.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns. tezu.ernet.innih.govConfirms the molecular formula and helps in structural elucidation.
Infrared (IR) Spectroscopy Information on functional groups present in the molecule. pdx.eduIdentifies characteristic vibrations of C-F, C=O (ester), and other bonds.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture. tezu.ernet.innih.govUsed to determine the purity of this compound.

Interdisciplinary Research at the Interface of Fluorine Chemistry, Materials Science, and Synthetic Biology

The unique properties imparted by fluorine atoms make fluorinated compounds like this compound valuable in a variety of interdisciplinary fields. nih.govnih.gov

Materials Science: The incorporation of fluorine into polymers can significantly enhance their properties, leading to materials with high thermal stability, chemical resistance, and low surface energy. umn.edunih.govmdpi.commdpi.com Fluorinated polyesters, for example, are being developed using techniques like reversible addition–fragmentation chain transfer (RAFT) step-growth polymerization, which allows for tailor-made chemical compositions. rsc.org Such polymers have potential applications in advanced coatings, membranes, and biomedical devices. mdpi.com Research is also exploring the use of fluorinated molecules to create superhydrophobic surfaces and advanced dielectric materials. mdpi.com

Synthetic Biology: Synthetic biology offers a promising avenue for the sustainable production of fluorinated compounds. mdpi.com By engineering metabolic pathways in microorganisms, it may be possible to produce fluorinated platform chemicals from renewable feedstocks. mdpi.com While the direct biosynthesis of this compound has not yet been reported, the principles of synthetic biology could be applied to develop enzymatic pathways for its production, offering a greener alternative to traditional chemical synthesis. This interdisciplinary approach combines the tools of molecular biology with the principles of chemical engineering to design novel and sustainable production routes. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl 2-fluorosuccinate, and how can their reproducibility be validated experimentally?

  • Answer : Common synthetic approaches include fluorination of dimethyl maleate or succinate derivatives using fluorinating agents like Selectfluor™ or DAST. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry) in detail, and validate purity via NMR, HPLC, or GC-MS. Cross-reference protocols with literature and include step-by-step procedures in supplementary materials to enable replication .

Q. How should researchers handle safety considerations when working with this compound in laboratory settings?

  • Answer : Follow SDS guidelines for fluorinated esters: use fume hoods, wear nitrile gloves, safety goggles, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers. Include risk assessments in experimental protocols .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Answer : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorination position and ester integrity. Pair with FTIR for functional group validation (C=O, C-F stretches). Quantify purity via reverse-phase HPLC with UV detection. For novel syntheses, provide elemental analysis or high-resolution mass spectrometry (HRMS) data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorination efficiencies for this compound across studies?

  • Answer : Conduct a meta-analysis of reaction conditions (e.g., solvent polarity, catalyst use) and compare yields under controlled variables. Use statistical tools (ANOVA, regression) to identify outliers. Validate findings with independent replication and cross-check with mechanistic studies (e.g., DFT calculations on fluorination transition states) .

Q. What experimental strategies optimize the enantioselective synthesis of this compound for chiral studies?

  • Answer : Employ asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize parameters like temperature and solvent polarity to minimize racemization. Publish full catalytic cycles and stereochemical outcomes in supplementary data .

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Design kinetic studies in varying solvents (polar aprotic vs. protic) to measure reaction rates (e.g., via 19F^{19}\text{F} NMR kinetics). Correlate results with Kamlet-Taft or Hansen solubility parameters. Include solvent dielectric constants and hydrogen-bonding indices in analysis .

Q. What methodologies are recommended for tracing metabolic byproducts of this compound in biological systems?

  • Answer : Use isotopically labeled 13C^{13}\text{C}- or 18O^{18}\text{O}-derivatives in in vitro assays (e.g., liver microsomes). Analyze metabolites via LC-MS/MS with targeted MRM transitions. Validate pathways using enzyme inhibitors or CRISPR-edited cell lines. Ensure compliance with ethical guidelines for biological studies .

Methodological Guidance

  • Data Interpretation : Address contradictions by triangulating results across techniques (e.g., NMR vs. X-ray crystallography). Use error bars and uncertainty analysis in graphical data representations .
  • Literature Reviews : Prioritize peer-reviewed journals (e.g., J. Org. Chem., Org. Biomol. Chem.) over unreviewed databases. Exclude non-academic sources (e.g., ) .
  • Ethical Compliance : For studies involving biological or human subjects, document IRB approvals and include informed consent templates in supplementary materials .

Tables for Comparative Analysis

Parameter Optimal Conditions Common Pitfalls Validation Method
Fluorination Yield60–75% (DAST, CH2_2Cl2_2, 0°C)Incomplete drying of reactants19F^{19}\text{F} NMR
Enantiomeric Excess>90% ee (chiral catalyst, THF, -20°C)Catalyst decomposition at high tempsChiral HPLC
Metabolic Stabilityt1/2_{1/2} = 2.5 h (rat liver microsomes)Non-specific binding in assaysLC-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.